3-Bromo-4-methoxyphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOUQQJSGRBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346020 | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-12-6 | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Strategies
Classical Synthetic Routes to 3-Bromo-4-methoxyphenol
Traditional methods for synthesizing this compound often rely on the direct bromination of a precursor molecule, 4-methoxyphenol (B1676288) (also known as mequinol or hydroquinone (B1673460) monomethyl ether). The key challenge in these syntheses is controlling the position of the incoming bromine atom on the aromatic ring, a concept known as regioselectivity.
The direct bromination of 4-methoxyphenol is a common electrophilic aromatic substitution reaction. However, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both ortho-, para-directing, which can lead to a mixture of products. The reaction of 4-methoxyphenol with bromine in an aqueous medium can even lead to the formation of 1,4-benzoquinone (B44022). electronicsandbooks.com A typical synthesis starts with the bromination of 4-methoxyphenol to introduce the bromine atom at the 3-position, followed by nitration and subsequent reduction of the nitro group to an amino group to yield 2-Amino-3-bromo-4-methoxyphenol.
The choice of brominating agent and reaction conditions is crucial. Various reagents have been employed, including elemental bromine and N-Bromosuccinimide (NBS). cambridgescholars.com Solid-state brominations using gaseous bromine or other solid brominating reagents have been shown to proceed in the absence of solvents, often with higher yields and selectivities compared to solution-based methods. rsc.org
| Substrate | Brominating System | Key Findings | Reference |
|---|---|---|---|
| Phenols and Anilines | Gaseous Bromine / Solid Reagents | Reactions in the solid state can offer higher yields and selectivities without the need for solvents. | rsc.org |
| 4-Methoxyphenol | Bromine in Aqueous Medium | Can lead to the formation of 1,4-benzoquinone as a side product. | electronicsandbooks.com |
| Phenols | N-Bromosuccinimide (NBS) | NBS is a widely used alternative to liquid bromine for various brominations under mild conditions. | cambridgescholars.com |
Achieving regioselectivity—the preferential bromination at a specific position—is a significant challenge. For 4-methoxyphenol, the desired product, this compound, requires bromination at the position ortho to the hydroxyl group and meta to the methoxy group. The directing effects of these two groups make the 2-position (ortho to both) and the 3-position competitive sites for electrophilic attack.
Researchers have developed various strategies to enhance regioselectivity. For instance, using the ionic liquid [Bmim]Br in combination with NBS has been employed for the bromination of guaiacol (B22219) (2-methoxyphenol), a compound structurally related to 4-methoxyphenol. researchgate.net Another approach involves using a specialized I(III)-based reagent, prepared from PIDA (phenyliodine diacetate) and AlBr₃, which has shown to be effective for the electrophilic bromination of various phenols and phenol-ethers under mild conditions. nih.gov The use of a bimetallic combination of sBu₂Mg·2LiOR has been shown to enable efficient and regioselective Br/Mg exchange on dibromo-arenes, offering a pathway to selectively functionalized products. nih.gov
| Method | Reagents | Substrate Example | Key Feature | Reference |
|---|---|---|---|---|
| Ionic Liquid Medium | [Bmim]Br and NBS | Guaiacol | Provides a controlled environment for bromination. | researchgate.net |
| I(III)-Based Reagent | PIDA and AlBr₃ | Phenols and Phenol-ethers | Allows for efficient bromination under very mild, open-flask conditions. | nih.gov |
| Br/Mg Exchange | sBu₂Mg·2LiOR | Dibromo-arenes | Enables highly regioselective functionalization of polyhalogenated compounds. | nih.gov |
A modern approach to bromination involves visible-light photoredox catalysis. This method can generate the brominating species in situ, avoiding the direct use of hazardous liquid bromine. In one such system, a ruthenium complex, Ru(bpy)₃Cl₂, is excited by visible light. beilstein-journals.org The excited complex is then oxidized by an oxidative quencher like tetrabromomethane (CBr₄), which leads to the formation of a bromide ion (Br⁻) and the tribromomethyl radical (•CBr₃). beilstein-journals.org The oxidized ruthenium complex, Ru(bpy)₃³⁺, is a powerful oxidant that can then oxidize the bromide ion to generate bromine for the electrophilic bromination of the phenol (B47542) substrate. beilstein-journals.org This strategy was successfully applied to protected 4-methoxyphenol, yielding 2-bromo-4-methoxyphenol (B98834) with high selectivity and no formation of the 3-bromo isomer observed under the reported conditions. beilstein-journals.org
Green Chemistry Approaches for Phenol Bromination
In line with the principles of green chemistry, which aim to reduce waste and utilize more environmentally benign substances, new synthetic routes have been developed. These methods often start from different precursors, such as arylboronic acids, and employ safer oxidants.
A prominent green strategy for phenol synthesis is the ipso-hydroxylation of arylboronic acids. rsc.org This reaction involves the replacement of a C–B bond with a C–O bond. Hydrogen peroxide (H₂O₂) is a commonly used oxidant for this transformation due to its environmental compatibility, with water being the primary byproduct. nih.govrsc.org The process is considered a greener alternative to traditional phenol syntheses that may require harsh conditions or toxic reagents. rsc.orgrsc.org The reaction can be performed in environmentally friendly solvents like ethanol (B145695) or even water, and often proceeds rapidly at room temperature without the need for a metal catalyst. rsc.orgnih.gov The mechanism is thought to involve the formation of an adduct between the boronic acid and hydrogen peroxide, which then rearranges to form a boronic ester that is subsequently hydrolyzed to the phenol. nih.gov
Building upon the ipso-hydroxylation, a highly efficient one-pot method has been developed that combines hydroxylation and bromination into a single, rapid step. nih.govrsc.org In this tandem reaction, an arylboronic acid is treated simultaneously with hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). nih.govrsc.org The reaction likely proceeds through an initial ipso-hydroxylation to form the phenol, which is then immediately brominated in the same pot. nih.govrsc.org The H₂O₂ facilitates both the hydroxylation and the oxidative generation of the electrophilic bromine species from HBr. nih.govrsc.org This approach is remarkably fast, with reactions often completing within one minute, and provides a direct and attractive route to bromophenols with medium to excellent yields (53–95%). nih.gov
| Reaction | Reagents | Key Advantages | Reference |
|---|---|---|---|
| Ipso-Hydroxylation | Arylboronic Acid, H₂O₂ | Green oxidant (H₂O₂), mild conditions, often catalyst-free, high efficiency. | rsc.orgnih.govrsc.org |
| Tandem Ipso-Hydroxylation-Bromination | Arylboronic Acid, H₂O₂, HBr | One-pot reaction, extremely rapid (often ~1 minute), high efficiency, direct route to bromophenols. | nih.govrsc.org |
One-Pot Synthesis Strategies for Bromophenols
One-pot syntheses offer an efficient and streamlined approach to the preparation of bromophenols, minimizing the need for isolation and purification of intermediates. A notable one-pot method involves the tandem ipso-hydroxylation and bromination of arylboronic acids. rsc.org This process utilizes hydrogen peroxide for the initial hydroxylation, followed by the addition of hydrogen bromide to facilitate the bromination, all within a single reaction vessel. rsc.org This approach is lauded for its rapidity and environmentally friendly ("green") aspects, often proceeding at ambient temperatures without the need for metal catalysts. rsc.org
Another prominent strategy for the synthesis of bromophenols is through oxidative bromination. acs.orgresearchgate.net The H₂O₂-HBr system is a key player in this arena, where hydrogen peroxide acts as an oxidant to generate bromine in situ from hydrobromic acid. researchgate.netresearchgate.net This method is considered a greener alternative as it avoids the direct use of hazardous molecular bromine. researchgate.net The reaction can be performed in aqueous media, further enhancing its environmental credentials. researchgate.net For instance, the bromination of para-substituted phenols using the H₂O₂-HBr system has been shown to be highly regioselective. researchgate.net The reaction conditions can be tuned to favor the formation of monobrominated products. acs.org
A two-phase liquid-liquid system can also be employed for oxidative bromination, which simplifies the separation of the desired product from the reaction mixture. acs.org This technique has been successfully applied to the synthesis of various bromophenols, demonstrating high selectivity and conversion rates. acs.org
Derivatization Reactions of this compound
The presence of the hydroxyl, methoxy, and bromo substituents on the aromatic ring of this compound allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds.
Nucleophilic Substitutions
The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, allowing for its replacement with other functional groups. evitachem.com This type of reaction is fundamental in diversifying the structure and potential applications of the parent molecule. For example, the bromine can be substituted by various nucleophiles to introduce new functionalities.
The phenolic hydroxyl group can also participate in nucleophilic substitution reactions, most notably in Williamson ether syntheses. After deprotonation with a suitable base, the resulting phenoxide ion can act as a nucleophile to displace a leaving group on an alkyl halide, forming an ether linkage.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. researchgate.net In the case of this compound, the bromine atom serves as the halide component, which can be coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is highly efficient for creating biaryl structures, which are prevalent in many pharmaceuticals and advanced materials. researchgate.netnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields of the desired coupled products. researchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst/Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Phenyl-4-methoxyphenol |
| 4-Methylphenylboronic acid | Pd(OAc)₂/TPPTS / Na₂CO₃ | 3-(4-Methylphenyl)-4-methoxyphenol |
| 3-Fluorophenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 3-(3-Fluorophenyl)-4-methoxyphenol |
This table is illustrative and specific reaction conditions may vary.
Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other palladium-catalyzed cross-coupling reactions. These include the Hirao reaction for the formation of C-P bonds by coupling with P(O)-H compounds. nih.gov Such reactions are crucial for synthesizing organophosphorus compounds, which have applications in materials science and medicinal chemistry. nih.gov Additionally, palladium-catalyzed hydroxylation can convert the aryl bromide to a phenol, although this would regenerate the parent phenol in this specific case. acs.org
Oxidation Reactions
The phenol group of this compound can undergo oxidation. Depending on the oxidizing agent and reaction conditions, the phenol can be oxidized to form quinone-type structures. The oxidation potential of phenols is influenced by the nature and position of the substituents on the aromatic ring. rsc.org The presence of the electron-donating methoxy group and the electron-withdrawing bromine atom will modulate the reactivity of the phenol towards oxidation.
Formation of Schiff Bases and Related Complexes
Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound, its aldehyde analogue, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) (a derivative of vanillin), is the key starting material for forming these imines.
The synthesis generally involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with a primary amine in a suitable solvent, often with a catalytic amount of acid. For instance, novel Schiff bases have been prepared by condensing this aldehyde with various diamines. The reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and diamines such as butylenediamine, pentenediamine, and hexanediamine (B8719201) at a 2:1 molar ratio yields bis-Schiff bases. researchgate.net These reactions are typically characterized using spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and in some cases, single-crystal X-ray diffraction to confirm the molecular structure. researchgate.net
Furthermore, these Schiff base ligands, containing bromo and methoxy substituents, can act as chelating agents to form stable complexes with various transition metals. For example, Schiff bases derived from bromo- and methoxy-substituted phenols have been used to synthesize new complexes of Manganese(II), Iron(III), and Chromium(III). researchgate.netresearchgate.net The general structure of these complexes often involves the coordination of the metal ion with the oxygen of the phenolic group and the nitrogen of the azomethine group of the Schiff base ligand. researchgate.netresearchgate.net
The table below summarizes examples of Schiff bases and their complexes derived from precursors related to this compound.
| Schiff Base/Complex | Reactants | Key Characteristics | Reference |
|---|---|---|---|
| 1,4-butane diimino-4-bromo-2-methoxyphenol (Br-4C) | 5-bromo-2-hydroxy-3-methoxybenzaldehyde, Butylenediamine | Synthesized by condensation reaction; structure confirmed by IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction. | researchgate.net |
| 1,5-pentanediimino-4-bromo-2-methoxyphenol (Br-5C) | 5-bromo-2-hydroxy-3-methoxybenzaldehyde, Pentenediamine | Characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy. | researchgate.net |
| 1,6-hexanediimine-4-bromo-2-methoxyphenol (Br-6C) | 5-bromo-2-hydroxy-3-methoxybenzaldehyde, Hexanediamine | Characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy. | researchgate.net |
| Fe(III) complex of 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol | Fe(III) salt, 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) | Proposed general formula: [M(L)Cl₂(H₂O)₂]. Characterized by various analytical and spectral methods. | researchgate.netresearchgate.net |
| Mn(II) complex of 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol | Mn(II) salt, 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol (HL2) | Proposed general formula: [M(L)Cl(H₂O)₃]. Characterized by various analytical and spectral methods. | researchgate.netresearchgate.net |
Formation of Oxazepine Derivatives
A significant derivatization strategy for Schiff bases involves their conversion into seven-membered heterocyclic rings, such as oxazepines. Specifically, 1,3-oxazepine-4,7-diones can be synthesized through a [2+5] cycloaddition reaction between a Schiff base (imine) and a cyclic anhydride (B1165640), such as maleic anhydride or phthalic anhydride. tu.edu.iqscirp.orgmdpi.comuomustansiriyah.edu.iq
This synthetic route is a well-established method for constructing the oxazepine core. The reaction typically involves refluxing the Schiff base and the anhydride in a dry, inert solvent like benzene (B151609) or toluene. researchgate.netuokerbala.edu.iq The mechanism is a pericyclic reaction where the imine's -C=N- double bond reacts with the anhydride. The formation of the 1,3-oxazepine ring is confirmed by the disappearance of the imine absorption band in the IR spectrum and the appearance of characteristic signals for the lactone and amide carbonyl groups of the oxazepine ring. scirp.orgpsu.edu
While direct synthesis of oxazepine derivatives starting from Schiff bases of 5-bromo-2-hydroxy-3-methoxybenzaldehyde is not explicitly detailed in the surveyed literature, this pathway is highly plausible based on extensive research on structurally similar compounds. For example, this cycloaddition reaction has been successfully applied to Schiff bases derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and other bromo-substituted aromatic aldehydes to yield the corresponding oxazepine derivatives. researchgate.nettu.edu.iqrjptonline.org The reaction of a Schiff base with maleic anhydride or phthalic anhydride leads to the formation of the seven-membered oxazepine ring containing two heteroatoms, oxygen and nitrogen. mdpi.com
The general synthetic scheme for this transformation is outlined below:
| Reactant 1 (Schiff Base) | Reactant 2 (Anhydride) | Product | Reaction Type | General Conditions | Reference |
|---|---|---|---|---|---|
| Aromatic Schiff Base | Maleic Anhydride | 1,3-Oxazepine-4,7-dione derivative | [2+5] Cycloaddition | Reflux in dry benzene or similar solvent. | mdpi.comuomustansiriyah.edu.iquokerbala.edu.iq |
| Aromatic Schiff Base | Phthalic Anhydride | Benzo[e] tu.edu.iquokerbala.edu.iqoxazepine-1,5-dione derivative | [2+5] Cycloaddition | Reflux in dry benzene or similar solvent. | researchgate.nettu.edu.iqpsu.edu |
This established methodology indicates a clear and scientifically sound strategy for the derivatization of Schiff bases obtained from this compound precursors into more complex oxazepine heterocyclic systems.
Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides the precise mass of a molecule, which aids in determining its elemental composition. For derivatives of 3-Bromo-4-methoxyphenol, HRMS is a critical tool for confirming the successful synthesis of target compounds. For instance, in the synthesis of a derivative, an observed mass of 303.1218 for [C₁₇H₁₈O₅ + H]⁺ closely matched the required mass of 303.1227, confirming the product's identity. rsc.org
While direct HRMS data for this compound is not extensively detailed in the provided results, GC-MS data from the NIST Mass Spectrometry Data Center shows a top peak at m/z 202 and a second highest peak at m/z 204, which is characteristic of a compound containing a single bromine atom due to the isotopic distribution of ⁷⁹Br and ⁸¹Br. nih.gov The third highest peak is observed at m/z 189. nih.gov Similarly, the GC-MS data for the related compound 3-Bromo-4-methoxyphenylacetic acid shows top peaks at m/z 199 and 201, further illustrating the typical isotopic pattern for brominated compounds. nih.gov
Table 1: GC-MS Data for this compound nih.gov
| Data Point | Value (m/z) |
| Top Peak | 202 |
| 2nd Highest Peak | 204 |
| 3rd Highest Peak | 189 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrations of different chemical bonds.
For a derivative of this compound, the IR spectrum showed characteristic absorption maxima (νmax) at 3418 cm⁻¹ (O-H stretch), 2998 cm⁻¹, 2833 cm⁻¹ (C-H stretches), 1676 cm⁻¹, and 1600 cm⁻¹ (C=C aromatic ring stretches). rsc.org The presence of a C-Br stretching vibration, typically in the range of 600–500 cm⁻¹, is also a key indicator for brominated compounds.
Vapor Phase IR Spectroscopy
Vapor phase IR spectroscopy provides information about the vibrational modes of a molecule in the gaseous state, free from intermolecular interactions that are present in the solid or liquid phase. The PubChem database contains vapor phase IR spectra for this compound, which can be used for its identification and characterization. nih.gov Specific absorption frequencies from the vapor phase spectrum were not detailed in the provided search results.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. While a crystal structure for this compound itself is not described in the provided results, the structures of several derivatives have been determined, offering insights into how the 3-bromo-4-methoxyphenyl moiety behaves in a crystalline environment.
For example, the crystal structure of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one reveals that molecules are linked into chains by C—H⋯O hydrogen bonds. nih.gov These chains further interact through weak π–π stacking interactions. nih.gov
In another complex, bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol (B129727) disolvate, the 3-bromo-4-methoxyphenyl group is part of a larger ligand system. iucr.org The crystal packing is stabilized by a network of weak intermolecular interactions, including C—H⋯π, C—H⋯N, and C—H⋯Br contacts. nih.goviucr.org
The crystal structure of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which contains a related structural unit, shows that pairs of molecules form inversion dimers through O—H⋯O hydrogen bonds. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a widely used and relatively inexpensive method for obtaining detailed information about the structure, energy, and transition states of chemical compounds. jcsp.org.pkjcsp.org.pk Calculations are often performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to model the electronic environment of the molecule. jcsp.org.pkresearchgate.netjcsp.org.pkresearchgate.netresearchgate.net Such theoretical approaches are highly effective for predicting the chemical properties of molecules and complementing experimental spectroscopic analyses. jcsp.org.pk
Geometry optimization is a fundamental step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 3-Bromo-4-methoxyphenol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular structure. jcsp.org.pkjcsp.org.pkresearchgate.netresearchgate.net The optimized geometrical parameters obtained from these calculations have shown good agreement with experimental data from X-ray diffraction (XRD) studies, confirming the accuracy of the theoretical models. jcsp.org.pkjcsp.org.pkresearchgate.netresearchgate.net The small discrepancies observed between calculated and experimental values are typically attributed to the fact that theoretical calculations are often performed for a single molecule in the gas phase, whereas experimental data reflects the solid state, including intermolecular interactions. dergipark.org.tr
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical stability and reactivity. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher reactivity and the potential for intramolecular charge transfer. jocpr.com
For related compounds, FMO analysis has revealed that the charge transfer often occurs across the molecular plane. researchgate.net DFT calculations have been employed to compute the energies of these orbitals and analyze their implications for molecular behavior. jcsp.org.pkresearchgate.net In a study on a xanthene derivative of 3-bromo-4-hydroxy-5-methoxyphenyl, the HOMO-LUMO energy gap was calculated to be 3.9562 eV, indicating a hard molecule. iucr.orgnih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8493 |
| ELUMO | -1.8931 |
| Energy Gap (ΔE) | 3.9562 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. jcsp.org.pkdergipark.org.tr The MEP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
In studies of related structures, MEP analysis has shown that negative potential regions are often located around electronegative atoms like oxygen. researchgate.net For instance, in a thiazole (B1198619) derivative of 3-bromo-4-methoxyphenyl, two electron-rich areas were identified around the oxygen atoms, suggesting these are likely sites for molecular interactions and bonding. researchgate.net This analysis helps in understanding the regions of a molecule that are most likely to participate in chemical reactions. dergipark.org.tr
Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure by studying localized orbitals, which describe bonding and non-bonding interactions. numberanalytics.com This method is used to analyze charge transfer, hyperconjugative interactions, and intramolecular bonding that contribute to molecular stability. jcsp.org.pkdergipark.org.tr
NBO analysis calculates the stabilization energy (E(2)) associated with the interaction between a donor NBO (i) and an acceptor NBO (j). jcsp.org.pk A higher E(2) value indicates a more intense interaction. jcsp.org.pk In studies of Schiff bases derived from this compound, NBO analysis revealed that the stability of the molecule is enhanced by extended conjugation and charge transfer. jcsp.org.pk The stability arising from hyperconjugative interactions and charge delocalization has been a key finding in the NBO analysis of similar compounds. researchgate.netdergipark.org.tr
Global and local chemical reactivity descriptors are calculated to quantify the chemical reactivity and stability of a molecule. jcsp.org.pk These descriptors, derived from the HOMO and LUMO energy values, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). dergipark.org.trresearchgate.net
Ionization Potential (I): I = -EHOMO
Electron Affinity (A): A = -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Potential (μ): μ = -χ
Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η)
A high HOMO-LUMO gap and a high chemical hardness value suggest that a molecule is "hard," meaning it is less reactive. iucr.orgnih.gov For example, a xanthene derivative containing the 3-bromo-4-hydroxy-5-methoxyphenyl moiety was found to have a chemical hardness of 1.9781 eV and an electrophilicity index of 3.8711 eV, indicating it is a hard molecule with a global electrophilic nature. iucr.orgnih.gov
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.8493 |
| Electron Affinity (A) | 1.8931 |
| Chemical Hardness (η) | 1.9781 |
| Chemical Potential (μ) | -3.8712 |
| Electrophilicity Index (ω) | 3.8711 |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, like an enzyme or DNA. nih.govresearchgate.net
Molecular docking studies have been conducted on various Schiff base metal complexes derived from bromo- and methoxy-substituted phenols to evaluate their binding affinity with targets like human DNA. nih.govresearchgate.net The results of these studies often support binding mechanisms, such as intercalation, where the molecule inserts itself into the DNA structure, potentially inhibiting replication. nih.govresearchgate.net These computational simulations are crucial for providing insights into the potential biological activity of compounds and guiding the design of new therapeutic agents. researchgate.net
Prediction of Binding Affinity to Biological Receptors/Enzymes
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. While specific docking studies for this compound are not extensively documented, research on analogous bromophenols and methoxyphenol derivatives provides valuable insights into its potential biological targets and key molecular interactions.
Bromophenols isolated from marine sources have demonstrated inhibitory effects on several enzymes, making these enzymes plausible targets for this compound. Key targets for related compounds include protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are implicated in diabetes. In silico docking simulations with similar bromophenols have highlighted the importance of specific functional groups for binding. The phenolic hydroxyl (-OH) group is crucial for forming hydrogen bonds with amino acid residues in the active site of target enzymes, while the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. The phenyl ring and methoxy (B1213986) group can engage in hydrophobic and van der Waals interactions.
Molecular docking studies of a Schiff base derivative of a methoxyphenol, 4,4-((1,2-phenylenebis (azaneylylidene)) bis (methaneylylidene)) bis(2-methoxyphenol), have been conducted to predict its binding affinity to cancer-related proteins, revealing a binding energy of -7.92 kcal/mol against the target protein 2XNF. researchgate.net Further studies on bis-Schiff base derivatives of 4-hydroxyacetophenone have shown binding affinities ranging from -6.585 to -8.060 kcal/mol against acetylcholinesterase and butyrylcholinesterase, with the 2-methoxyphenol group being noted for its potential to enhance hydrogen bonding. rsc.org
The anti-inflammatory potential of brominated hydroquinones has been assessed through docking with cyclooxygenase (COX) enzymes. Bromomethyl hydroquinone (B1673460) showed a lower binding energy and thus higher predicted affinity compared to its non-brominated counterpart. japsonline.com These findings suggest that this compound could also exhibit inhibitory activity towards these enzymes.
Table 1: Predicted Binding Affinities of Compounds Structurally Related to this compound against Various Biological Targets
| Compound/Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
| 4,4-((1,2-phenylenebis (azaneylylidene)) bis (methaneylylidene)) bis(2-methoxyphenol) | 2XNF protein | -7.92 |
| Bis-Schiff base of 4-hydroxyacetophenone (Compound 2j) | Acetylcholinesterase (AChE) | -6.585 |
| Bis-Schiff base of 4-hydroxyacetophenone (Compound 2j) | Butyrylcholinesterase (BuChE) | -8.060 |
| Bromomethyl hydroquinone | Cyclooxygenase-1 (COX-1) | Lower than methyl hydroquinone |
| Bromomethyl hydroquinone | Cyclooxygenase-2 (COX-2) | Lower than methyl hydroquinone |
Note: This table presents data from computational studies on derivatives and related compounds to infer the potential binding characteristics of this compound.
Interaction with DNA
The interaction of small molecules with DNA is a critical area of study, particularly in the development of anticancer and antimicrobial agents. While there is no direct evidence of this compound binding to DNA, studies on metal complexes of Schiff bases derived from similar phenolic structures provide a framework for understanding potential interactions.
Metal complexes of a Schiff base derived from 2-((1H-1,2,4-triazol-3-ylimino)methyl)-5-methoxyphenol have been investigated for their DNA binding properties using UV absorbance, fluorescence, and circular dichroism spectrometry. researchgate.net These studies indicated that the metal complexes could bind to calf thymus DNA (ctDNA). researchgate.net Similarly, novel metal(II) complexes with a pyrimidine (B1678525) derivative ligand, 2-[(4,6-dimethylpyrimidin-2-ylimino)methyl]-6-methoxyphenol, were found to bind to ctDNA, likely through a groove binding mode as suggested by absorption titration, viscosity experiments, and molecular docking. iaea.org
The binding of oxidovanadium(IV) complexes of 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol to ctDNA was investigated, with an intercalative mode of binding being suggested. nih.gov Molecular docking studies have also been employed to understand the nature of these interactions at a molecular level, revealing good binding affinities of the metal complexes towards DNA. iaea.org These findings collectively suggest that while this compound itself is unlikely to be a potent DNA intercalator, its derivatives, particularly when complexed with metal ions, could exhibit significant DNA binding activity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of molecules. For substituted phenols and their derivatives, DFT has been widely applied to compute various molecular properties.
Studies on a Schiff base derivative, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, utilized DFT with the B3LYP method and 6-311++G(d,p) basis set to optimize the molecular structure and analyze various parameters. jcsp.org.pk These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental X-ray diffraction data. jcsp.org.pk
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For the aforementioned Schiff base, these calculations were part of a broader analysis that included the molecular electrostatic potential (MEP), which maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack. jcsp.org.pk
Table 2: Selected Theoretical Parameters for a Schiff Base Derivative of a Methoxyphenol
| Parameter | Value | Method |
| Optimized Bond Length (C-Br) | 1.9025(18) Å | DFT/B3LYP/6-311++G(d,p) |
| Optimized Bond Length (C=N) | 1.270(3) Å | DFT/B3LYP/6-311++G(d,p) |
| Stabilization Energy (E(2)) | 27.66 Kcal/mol | DFT/B3LYP/6-311++G(d,p) - NBO |
Note: This table presents data from a computational study on a Schiff base derivative to illustrate the application of quantum chemical calculations to related structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Phenols
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. nih.gov These models are built by finding a mathematical relationship between molecular descriptors (physicochemical properties, electronic properties, etc.) and the observed biological activity of a series of compounds. nih.gov
QSAR studies have been extensively applied to phenolic compounds to predict various biological activities, including antioxidant and antibacterial effects. researchgate.netnih.gov For instance, a QSAR study on the antioxidant activity of 15 phenolic compounds used electronic properties like the O-H bond homolytic dissociation enthalpy (BDE-OH) and ionization potential (IP), along with lipophilicity parameters (LogP), to develop a predictive model. researchgate.net The resulting model showed a high statistical significance, indicating a strong correlation between these descriptors and the antioxidant activity. researchgate.net
In the context of antibacterial properties, QSAR models have been developed for a large dataset of 35 polyphenols against various bacterial strains. nih.gov These models help to identify the structural characteristics of polyphenols that are crucial for their antimicrobial activity. Descriptors related to the number of hydroxyl groups, electronic effects, and lipophilicity are commonly found in QSAR models for phenolic compounds. nih.gov
Environmental Fate and Degradation
Environmental Persistence
Brominated phenols, as a class of compounds, are generally characterized by their environmental persistence. They are not considered readily biodegradable, which can lead to their accumulation in various environmental matrices. nih.govinchem.org The persistence of these compounds is influenced by their chemical structure and the environmental conditions present.
Halomethoxybenzenes, the chemical family to which 3-Bromo-4-methoxyphenol belongs, have demonstrated potential for long-range atmospheric transport, indicating their ability to remain in the environment for extended periods. vliz.be When released into the soil, brominated phenols tend to exhibit low mobility and remain within the soil compartment. inchem.org The persistence of these compounds necessitates an understanding of their degradation mechanisms to assess their long-term environmental risk.
Table 1: Environmental Persistence Characteristics of Brominated Phenols
| Feature | Description | Source(s) |
| Biodegradability | Generally not readily biodegradable, leading to persistence. | nih.govinchem.org |
| Mobility in Soil | Tend to remain in the soil with limited mobility. | inchem.org |
| Atmospheric Fate | Potential for long-range transport has been noted for related compounds. | vliz.be |
Degradation Pathways in Various Environmental Compartments
The breakdown of this compound in the environment can occur through both abiotic and biotic processes. Photodegradation represents a key abiotic pathway, while biodegradation by microorganisms is a critical biotic route for the transformation of this compound.
Photodegradation involves the breakdown of chemical compounds by light energy. In the atmosphere, vapor-phase brominated phenols are susceptible to degradation through reactions with photochemically generated hydroxyl radicals. who.int The rate of this degradation is dependent on the degree of bromination. For instance, the estimated atmospheric half-life for 4-bromophenol (B116583) is 13 hours. who.int Polybrominated diphenyl ethers (PBDEs), another class of brominated aromatic compounds, have also been shown to be degraded by UV irradiation. nih.gov
The photochemistry of related compounds, such as methoxy-substituted α-bromoacetophenones, has been studied, revealing that these molecules can undergo cleavage upon photolysis to form reactive radical species. cdnsciencepub.com Furthermore, photocatalytic degradation using semiconductor materials like titanium dioxide is a recognized method for the removal of hazardous organic compounds, including phenolics, from water. unt.edu
Table 2: Estimated Atmospheric Half-lives of Vapor-Phase Brominated Phenols via Reaction with Hydroxyl Radicals
| Compound | Estimated Half-life | Source(s) |
| 4-Bromophenol | 13 hours | who.int |
| 2,4-Dibromophenol | 45 hours | who.int |
| 2,4,6-Tribromophenol (B41969) | 20 - 40 days | who.int |
Biodegradation
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental attenuation of this compound. Various microbial communities have demonstrated the ability to degrade brominated phenols through different metabolic pathways.
Microbial communities that have been previously exposed to brominated phenols can adapt and develop the capability to degrade these compounds. inchem.org For example, an aerobic bacterium, Ochrobactrum sp. strain HI1, isolated from soil near a bromophenol production facility, was found to degrade 4-bromophenol through a ring hydroxylation pathway. nih.gov In this process, benzenetriol and 4-bromocatechol (B119925) were identified as intermediates. nih.gov Another strain, Ochrobactrum sp. strain TB01, isolated from soil contaminated with brominated pollutants, can utilize 2,4,6-tribromophenol as its sole source of carbon and energy. tandfonline.com This strain was also capable of degrading 4-bromophenol and 2,6-dibromophenol. tandfonline.com
Under anaerobic conditions, reductive dehalogenation is a primary mechanism for the biodegradation of brominated phenols. nih.govnih.gov This process involves the removal of a bromine atom from the aromatic ring, which is replaced by a hydrogen atom. This initial step is critical as it reduces the toxicity of the compound and makes the resulting phenol (B47542) more amenable to further degradation. nih.gov
Microorganisms enriched from marine and estuarine sediments have been shown to reductively debrominate 3-bromophenol (B21344) under sulfidogenic (sulfate-reducing) and methanogenic conditions. nih.gov Similarly, anaerobic microorganisms associated with the marine sponge Aplysina aerophoba are capable of the reductive debromination of a range of bromophenols, including 3-bromophenol. nih.govnih.gov This activity was observed under both methanogenic and sulfidogenic conditions, but not under denitrifying conditions. nih.govnih.gov
Table 3: Reductive Debromination of Bromophenols by Microbial Consortia
| Bromophenol Isomer | Degrading Condition | Microbial Source | Source(s) |
| 3-Bromophenol | Sulfidogenic, Methanogenic | Marine and estuarine sediments | nih.gov |
| 3-Bromophenol | Sulfidogenic, Methanogenic | Marine sponge Aplysina aerophoba | nih.govnih.gov |
| 2-Bromophenol | Iron-reducing, Sulfidogenic, Methanogenic | Marine and estuarine sediments | nih.gov |
| 4-Bromophenol | Sulfidogenic, Methanogenic | Marine and estuarine sediments | nih.gov |
Degradation by Marine Yeasts
Marine yeasts have also been identified as having the potential to degrade halogenated aromatic compounds. The tropical marine yeast Yarrowia lipolytica has been shown to degrade bromobenzene. nih.govresearchgate.net The degradation pathway proceeds through an initial dehalogenation step to form phenol, which is subsequently metabolized to catechol and then to intermediates of the Krebs cycle. nih.govresearchgate.net This process involves an extracellular dehalogenase. researchgate.net Although this study focused on bromobenzene, it provides a valuable model for the potential degradation of brominated phenols like this compound by marine yeasts. Another yeast, Trichosporon cutaneum, is also known to aerobically degrade phenol to catechol. ethz.ch
Oxidative Degradation (e.g., by Potassium Permanganate)
Specific research on the oxidative degradation of this compound by potassium permanganate (B83412) (KMnO4) is not extensively detailed in current literature. However, the reactivity of the compound can be inferred from studies on related phenolic structures. Phenolic compounds are known to be susceptible to oxidation by strong agents like KMnO4 and ozone. uni-due.deresearchgate.net The reaction mechanism for phenols generally involves the formation of a phenoxyl radical, leading to polymerization or cleavage of the aromatic ring.
The presence of both an electron-donating methoxy (B1213986) group (-OCH3) and an electron-withdrawing bromo (-Br) group on the aromatic ring of this compound creates a complex reactivity profile. The methoxy group activates the ring, making it more susceptible to electrophilic attack and oxidation. uni-due.de Conversely, quantitative structure-activity relationship (QSAR) models for other oxidative systems have shown that the electron-donating ability of a compound is a critical factor in its degradation rate, suggesting a single-electron transfer (SET) as a key mechanism. wpmucdn.com Studies on the ozonation of 4-methoxyphenol (B1676288), a structurally similar compound, show that it reacts very quickly with ozone, a process enhanced at higher pH levels. uni-due.de Therefore, it is anticipated that this compound would be reactive towards strong oxidants, though the precise rate and products would be influenced by the interplay of its functional groups.
Thermal Degradation and Pyrolysis Products
While studies focusing on the direct thermal degradation of this compound are limited, it has been identified as a significant pyrolysis product formed from the thermal decomposition of more complex molecules. Research into the pyrolysis of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), particularly under conditions simulating inhalation or 'smoking', has shown that this compound is one of the key phenolic products formed. ljmu.ac.ukljmu.ac.ukresearchgate.netnih.gov Its formation results from processes involving both carbon-carbon bond cleavage and demethylation of a methoxy group on the parent molecule. ljmu.ac.uk The identification of this compound in these studies underscores its potential formation in high-temperature environments where precursor chemicals are present. nih.gov
Bioaccumulation Potential of Bromophenols
Generally, the tendency for bromophenols to bioaccumulate increases with the degree of bromination. who.int This is because adding bromine atoms to the phenol structure enhances its lipophilicity (fat-solubility) and can increase its persistence in the environment. nih.govgdut.edu.cn Naturally produced organobromine compounds, including bromophenols, have been observed to bioaccumulate in marine food webs, being detected in fish, birds, and marine mammals. diva-portal.org The lipophilic nature of these compounds means they are more likely to be stored in the fatty tissues of organisms, potentially leading to biomagnification through the food chain. gdut.edu.cn
Log Kow Values and Predicted Bioconcentration Factors (BCFs)
The octanol-water partition coefficient (Log Kow, also expressed as Log Po/w) is a critical physicochemical property used to predict the bioaccumulation potential of a chemical. regulations.gov A higher Log Kow value indicates greater lipophilicity and a higher likelihood of bioconcentration. For this compound, various computational models have predicted its Log Kow value, as shown in the table below.
Predicted Log Po/w Values for this compound
| Prediction Model | Predicted Log Po/w Value | Source |
|---|---|---|
| XLOGP3 | 1.52 | ambeed.com |
| iLOGP | 1.88 | ambeed.com |
| MLOGP | 1.91 | ambeed.com |
| SILICOS-IT | 2.02 | ambeed.com |
The Bioconcentration Factor (BCF) is a measure of a chemical's accumulation in an aquatic organism from water. While a specific BCF for this compound has not been experimentally determined, BCFs can be predicted from Log Kow values. For other brominated phenols, predicted BCFs illustrate a clear trend where bioaccumulation potential rises with increased bromination. who.int
Predicted Bioconcentration Factors (BCFs) for Selected Bromophenols
| Compound | Predicted BCF | Source |
|---|---|---|
| 4-Bromophenol (4-BP) | 20 | who.int |
| 2,4-Dibromophenol (2,4-DBP) | 24 | who.int |
| 2,4,6-Tribromophenol (2,4,6-TBP) | 120 | who.int |
Ecological Impact and Ecotoxicology
Brominated phenols are recognized as having cytotoxic and genotoxic effects on aquatic life. gdut.edu.cn The toxicity of phenolic compounds to aquatic organisms is often linked to a mechanism of polar narcosis, and the degree of toxicity is strongly correlated with the compound's hydrophobicity, as indicated by its Log Kow value. jst.go.jp
Toxicity to Aquatic Organisms (e.g., Daphnia magna, Fish, Microalgae)
Specific toxicological data for this compound are not widely available. However, its potential toxicity can be estimated by examining data from its parent compound, 4-methoxyphenol, and other related brominated phenols. The addition of bromine atoms to a phenol structure generally increases its toxicity.
Data for 4-methoxyphenol provide a baseline. For example, it shows an EC50 of 3 mg/L for the water flea Daphnia magna and an LC50 of 28.5 mg/L for rainbow trout. mubychem.com In comparison, brominated phenols like 2,4,6-tribromophenol are significantly more toxic, with an EC50 for D. magna of 1.57 mg/L and 96-hour LC50 values for fish ranging from 0.2 to 6.8 mg/L. who.intnih.gov This suggests that this compound is likely to be more toxic to aquatic life than 4-methoxyphenol.
Ecotoxicity Data for this compound and Related Compounds
| Compound | Organism | Endpoint | Duration | Value (mg/L) | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenol | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 28.5 | mubychem.com |
| Daphnia magna (Water Flea) | EC50 | 48 h | 3 | mubychem.com | |
| Pseudokirchneriella subcapitata (Green Algae) | ErC50 | 72 h | 54.7 | mubychem.com | |
| 2,4-Dibromophenol | Daphnia magna | EC50 | 48 h | 2.17 | nih.gov |
| 2,6-Dibromophenol | Daphnia magna | EC50 | 48 h | 2.78 | nih.gov |
| 2,4,6-Tribromophenol | Daphnia magna | EC50 | 48 h | 1.57 | nih.gov |
Toxicity to Terrestrial Organisms
There is a significant data gap in the scientific literature regarding the toxicity of simple brominated phenols, including this compound, to terrestrial organisms. who.int Research on related brominated flame retardants has included studies on their persistence in soil and bioaccumulation in earthworms (Eisenia fetida), but similar data for monobrominated phenols are lacking. diva-portal.org For the broader class of brominated phenols, only limited information exists, such as a single identified study on the effects of pentabromophenol (B1679275) on seed germination. who.int While studies on other halogenated phenols, such as chlorophenols, have shown toxicity to terrestrial bacteria, the specific impact of this compound on the terrestrial environment remains an area requiring further investigation. jst.go.jp
Potential Applications
Pharmaceutical Development
The unique substitution pattern of a bromine atom and a methoxy (B1213986) group on a phenol (B47542) ring makes 3-Bromo-4-methoxyphenol a valuable scaffold in medicinal chemistry. Its functional groups offer reactive sites for further molecular elaboration, positioning it as a key building block in the development of new therapeutic agents.
While direct biological activity data for this compound is not extensively detailed in the public domain, its structural motifs are present in molecules explored for drug discovery. The combination of a phenol, a methoxy group, and a bromine atom provides a framework that can be investigated for interaction with various biological targets. For instance, its analog, 3-Bromo-4-methoxybenzene-1-thiol, where the hydroxyl group is replaced by a thiol group, has been explored as a potential lead compound for developing new pharmaceuticals due to the thiol group's ability to form covalent bonds with proteins and enzymes. The reactivity of the phenol and the electronic effects of the methoxy and bromo substituents are key to its potential as a starting point for creating libraries of compounds for screening and identifying new lead structures.
A primary application of this compound is its use as a crucial intermediate in the synthesis of more complex, biologically active molecules. The hydroxyl and bromo groups serve as handles for a variety of chemical reactions. For example, the synthesis of (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride, a key intermediate for pharmaceuticals, can begin with this compound. This is achieved by reacting the phenol with methanesulfonyl chloride. The resulting sulfonyl chloride is a versatile reagent used to create sulfonamides, a common functional group in many drugs.
Similarly, related bromo-methoxyphenols are used in multi-step syntheses
Chemical Biology (e.g., Enzyme Interaction Studies)
While direct and extensive research on the enzyme interaction of this compound is not widely documented, its structural motifs are present in compounds that have been subjects of chemical biology studies. The exploration of related molecules provides insight into the potential, yet unconfirmed, activity of this compound itself.
Derivatives of this compound are utilized in the synthesis of molecules designed to interact with biological systems. For instance, (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride, a compound synthesized from this compound, serves as a precursor in the creation of potential enzyme inhibitors. The sulfonyl chloride group is highly reactive and allows for the attachment of the bromo-methoxyphenyl moiety to various molecular scaffolds, which can then be tested for their ability to bind to and inhibit the function of specific enzymes.
Furthermore, a structurally related compound, 2-Amino-3-bromo-4-methoxyphenol, has been noted for its potential to inhibit certain enzymes by binding to their active sites. Although the addition of an amino group significantly alters the electronic properties of the aromatic ring, this finding suggests that the bromomethoxyphenol scaffold can be a viable starting point for designing enzyme inhibitors.
A more complex chalcone (B49325) ligand, (E)-3-(3-bromo-4-methoxyphenyl)-1-(thiazol-2-yl)prop-2-en-1-one, which incorporates the 3-bromo-4-methoxyphenyl group, has been synthesized and, along with its metal complexes, studied for its antimicrobial activity. researchgate.net Such studies often involve investigating the interaction of these compounds with microbial enzymes. researchgate.net Molecular docking studies of the metal complexes of this chalcone have indicated potential inhibitory activity against enzymes from bacteria such as S. aureus and B. cereus. researchgate.net
Cosmetics and Personal Care Products (e.g., Preservatives)
The potential application of this compound in cosmetics and personal care products is primarily linked to the known antimicrobial and antioxidant properties of related phenolic compounds. While specific studies on this compound as a cosmetic preservative are not prevalent, the functionalities within its structure are found in other compounds used for this purpose.
Phenolic compounds, in general, are known for their ability to inhibit the growth of microorganisms. sci-hub.se The isomer, 2-Bromo-4-methoxyphenol (B98834), is reported to have antibacterial and antioxidant properties, suggesting its potential use as a preservative in cosmetic and skin care products. chembk.com Similarly, 2(3)-tert-Butyl-4-methoxyphenol, a mixture of isomers of butylated hydroxyanisole (BHA), is a well-known antioxidant and preservative used in food packaging and cosmetics. fishersci.dk These compounds function by retarding the growth of bacteria and fungi, thereby extending the shelf life and ensuring the safety of the products. sci-hub.sebldpharm.com
The antimicrobial efficacy of such compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The presence of a halogen, such as bromine, on the phenolic ring can enhance this activity. While direct evidence for this compound is limited, its structural similarity to these known preservatives suggests it could possess similar properties. However, extensive toxicological and efficacy testing would be required before it could be considered for use in cosmetic formulations.
Environmental Remediation
The potential role of this compound in environmental remediation is an area of research interest, particularly concerning the degradation of brominated organic pollutants.
Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source to break down organic pollutants in water and air. While specific studies on the photocatalytic degradation of this compound are not widely reported, research on related phenolic compounds provides a basis for understanding its potential degradation pathway.
The photocatalytic degradation of phenolic compounds generally proceeds through the generation of highly reactive hydroxyl radicals (•OH) upon irradiation of the photocatalyst. These radicals attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, ultimately resulting in the mineralization of the organic compound to carbon dioxide and water. open.ac.uk
A study on a complex chalcone ligand containing a (3-bromo-4-methoxyphenyl) group mentioned its use in the photocatalytic degradation of dye, indicating that this molecular fragment can be part of a system susceptible to photocatalysis. researchgate.net The position of substituents on the phenol ring is known to influence the rate and mechanism of degradation. open.ac.uk The presence of a bromine atom, an electron-withdrawing group, and a methoxy group, an electron-donating group, on the aromatic ring of this compound would likely influence its adsorption onto the catalyst surface and its reactivity towards hydroxyl radicals.
Q & A
Q. What are the established synthetic methodologies for preparing 3-Bromo-4-methoxyphenol, and how can reaction parameters influence regioselectivity?
- Methodological Answer : The synthesis typically involves bromination of 4-methoxyphenol using agents like bromine (Br₂) or N-bromosuccinimide (NBS). Regioselectivity is controlled by directing groups (e.g., methoxy at the para position) and solvent polarity. For example, polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the ortho position relative to the methoxy group. Temperature optimization (0–25°C) minimizes di-bromination byproducts. Post-synthesis, column chromatography with hexane/ethyl acetate (4:1) isolates the product .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include unit cell dimensions, space group (e.g., monoclinic P2₁/c), and refinement metrics (e.g., R₁ < 0.05). For example, a derivative, 2-(3-Bromo-4-methoxyphenyl)acetic acid, showed:
| Parameter | Value |
|---|---|
| a (Å) | 12.5022 |
| b (Å) | 8.2690 |
| c (Å) | 9.0199 |
| β (°) | 93.573 |
| V (ų) | 930.67 |
| Elemental analysis (C, H, Br) and melting point corroborate purity . |
Q. How should researchers handle and store this compound to prevent degradation?
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Q. How does the methoxy group influence bromination regioselectivity in phenolic derivatives?
- Methodological Answer : The methoxy group is a strong para/ortho-directing group. In 4-methoxyphenol, bromination occurs ortho to the -OH group due to steric hindrance at the para position. Computational studies (DFT) show electron-donating methoxy groups increase electron density at ortho positions, favoring electrophilic attack .
Advanced Research Questions
Q. How can crystallographic data refinement address challenges like twinning or disorder in this compound derivatives?
- Methodological Answer : Use SHELXL’s twin refinement module for twinned data (e.g., batch scaling and HKLF 5 format). For disordered structures, apply PART and AFIX commands to model split positions. Validate with PLATON’s ADDSYM to detect missed symmetry. In a study of 2-(3-Bromo-4-methoxyphenyl)acetic acid, twinning was resolved with a BASF parameter of 0.25, achieving R₁ = 0.026 .
Q. What strategies optimize Suzuki-Miyaura cross-coupling of this compound with boronic acids?
- Methodological Answer : Use Pd(PPh₃)₄ (2 mol%) in toluene/EtOH (3:1) with K₂CO₃ as base. Microwave-assisted heating (100°C, 30 min) improves yield (>85%). Steric hindrance from the methoxy group slows coupling; electron-withdrawing substituents on boronic acids enhance reactivity. Monitor via LC-MS ([M+H]⁺ peaks) .
Q. How do electronic effects of substituents impact nucleophilic aromatic substitution (SNAr) in this compound?
- Methodological Answer : The methoxy group’s +M effect deactivates the ring but directs nucleophiles to the ortho position. In SNAr with amines, DMSO as solvent and 80°C heating facilitate deprotonation, achieving >70% yield. Hammett σ⁺ values predict reactivity: σₚ = –0.78 for -OCH₃ enhances meta/para attack .
Q. How can researchers validate structural assignments when spectroscopic and crystallographic data conflict?
Q. What multi-step synthetic routes incorporate this compound into complex heterocycles?
- Methodological Answer : Example: React with ethyl acetoacetate under Ullmann conditions (CuI, 110°C) to form a benzofuran precursor. Cyclize using PPA (polyphosphoric acid) at 60°C. Characterization via SC-XRD confirms the fused ring system (space group P2₁2₁2₁). Yield: 62% after HPLC purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
